molecular formula C8H7BrF2OS B6291033 (5-Bromo-2,3-difluoro-4-methoxyphenyl)(methyl)sulfane CAS No. 2432849-09-5

(5-Bromo-2,3-difluoro-4-methoxyphenyl)(methyl)sulfane

Cat. No.: B6291033
CAS No.: 2432849-09-5
M. Wt: 269.11 g/mol
InChI Key: KJHRPSZSQZLCCV-UHFFFAOYSA-N
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Description

(5-Bromo-2,3-difluoro-4-methoxyphenyl)(methyl)sulfane is an organic compound with the molecular formula C8H7BrF2OS and a molecular weight of 269.11 g/mol This compound features a bromine atom, two fluorine atoms, a methoxy group, and a methyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2,3-difluoro-4-methoxyphenyl)(methyl)sulfane typically involves multiple steps. The reaction conditions often require the use of inert solvents such as dimethylformamide (DMF) and catalysts like palladium for coupling reactions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis likely involves scaling up the laboratory procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2,3-difluoro-4-methoxyphenyl)(methyl)sulfane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while substitution reactions can produce various substituted phenyl derivatives .

Mechanism of Action

The mechanism of action of (5-Bromo-2,3-difluoro-4-methoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. The pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular proteins and enzymes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Bromo-2,3-difluoro-4-methoxyphenyl)(methyl)sulfane is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical reactivity. The methoxy and methylsulfane groups further enhance its versatility in synthetic applications .

Properties

IUPAC Name

1-bromo-3,4-difluoro-2-methoxy-5-methylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2OS/c1-12-8-4(9)3-5(13-2)6(10)7(8)11/h3H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJHRPSZSQZLCCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1F)F)SC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2OS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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